Cas no 949745-75-9 (4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide)

4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted piperazine moiety via a propanoyl spacer. The tert-butyl group enhances steric stability, while the methoxy-substituted benzyl group on the piperazine ring contributes to electronic modulation, potentially influencing binding affinity in pharmacological contexts. This structure suggests utility as an intermediate in medicinal chemistry, particularly for targeting receptor interactions due to its balanced lipophilicity and hydrogen-bonding capabilities. The compound’s well-defined molecular architecture allows for precise modifications, making it a candidate for further derivatization in drug discovery and biochemical research. Its purity and stability under standard conditions ensure reliable performance in experimental applications.
4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide structure
949745-75-9 structure
Product Name:4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide
CAS No:949745-75-9
MF:C26H35N3O3
MW:437.5744
CID:5082095
PubChem ID:17528991
Update Time:2025-05-21

4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide
    • 4-tert-butyl-N-[3-[4-[(4-methoxyphenyl)methyl]piperazin-1-yl]-3-oxopropyl]benzamide
    • Z99514416
    • 949745-75-9
    • EN300-82900
    • AdipoR agonist 1
    • Compound 112254
    • SCHEMBL17938599
    • NCGC00390409-01
    • AB00798562-01
    • AKOS034787594
    • 4-(tert-Butyl)-N-(3-(4-(4-methoxybenzyl)piperazin-1-yl)-3-oxopropyl)benzamide
    • CS-0108213
    • HY-130479
    • Inchi: 1S/C26H35N3O3/c1-26(2,3)22-9-7-21(8-10-22)25(31)27-14-13-24(30)29-17-15-28(16-18-29)19-20-5-11-23(32-4)12-6-20/h5-12H,13-19H2,1-4H3,(H,27,31)
    • InChI Key: XBEMZEZVTNPLQI-UHFFFAOYSA-N
    • SMILES: O=C(CCNC(C1C=CC(=CC=1)C(C)(C)C)=O)N1CCN(CC2C=CC(=CC=2)OC)CC1

Computed Properties

  • Exact Mass: 437.26784199g/mol
  • Monoisotopic Mass: 437.26784199g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 8
  • Complexity: 594
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 61.9

4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide Pricemore >>

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Additional information on 4-tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide

4-Tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide: A Comprehensive Overview

4-Tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide (CAS No. 949745-75-9) is a complex organic compound with a diverse range of potential applications in the pharmaceutical and chemical industries. This compound is characterized by its intricate molecular structure, which includes a benzamide core, a piperazine ring, and several substituents that contribute to its unique chemical properties. Recent advancements in synthetic chemistry have enabled the precise synthesis and characterization of this compound, making it a subject of interest for researchers exploring novel drug candidates and advanced materials.

The molecular structure of 4-Tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide is notable for its combination of aromatic rings, amide groups, and tertiary alkyl chains. The presence of the piperazine ring introduces significant flexibility and hydrogen bonding capabilities, which are critical for interactions within biological systems. Additionally, the methoxy group attached to the phenyl ring enhances the compound's solubility and stability under various conditions. These structural features make it an ideal candidate for exploring applications in drug delivery systems and enzyme inhibition studies.

Recent studies have highlighted the potential of CAS No. 949745-75-9 in modulating cellular signaling pathways, particularly those involving protein kinases. Researchers have demonstrated that this compound exhibits selective binding affinity towards certain kinase targets, suggesting its potential as a lead compound in anticancer drug development. Furthermore, its ability to penetrate cellular membranes efficiently makes it a promising candidate for targeting intracellular pathogens.

The synthesis of 4-Tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3-oxopropyl)benzamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the piperazine ring through reductive amination and the subsequent functionalization with aromatic substituents. Recent innovations in asymmetric catalysis have further improved the yield and enantioselectivity of these reactions, paving the way for large-scale production.

In terms of pharmacokinetics, CAS No. 949745-75-9 has shown favorable absorption profiles in preclinical models, indicating its potential for oral administration. However, further studies are required to fully understand its metabolism and excretion pathways. Regulatory agencies have expressed interest in this compound due to its novel mechanism of action and low toxicity profiles observed in initial safety assessments.

Looking ahead, 4-Tert-butyl-N-(3-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}-3

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